![molecular formula C10H12O2 B1440762 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL CAS No. 32337-93-2](/img/structure/B1440762.png)
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL
Overview
Description
“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” is 1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 164.2 .Scientific Research Applications
Anxiolytic and Analgesic Potential
“2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” derivatives have shown promise as anxiolytic and analgesic agents. Studies have demonstrated that certain derivatives can interact with the benzodiazepine site of the GABA_A receptor and the 5-HT_2A receptor, which are crucial in regulating anxiety and pain perception .
Anticancer Activity
Research has indicated that benzoxepin derivatives exhibit anticancer properties, particularly against breast cancer cells. Some compounds have shown potent cytotoxicity in both benign and metastatic breast cancer cells, with selectivity for certain cell lines .
Anti-Implantation Effects
Derivatives of “2,3,4,5-Tetrahydro-1-benzoxepin-7-OL” have been synthesized as novel anti-implantation agents. These compounds have been evaluated for their potential to prevent implantation in animal models, which could have implications for fertility treatments .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is the benzodiazepine receptor . This receptor is found only on neurons in the central nervous system and is coupled with the γ-aminobutyric acid (GABA) receptor .
Mode of Action
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL interacts with the benzodiazepine receptor, which allosterically modulates the action of GABA on neuronal chloride ion flux . This interaction can result in a wide variety of pharmacological actions ranging from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .
Biochemical Pathways
The biochemical pathway affected by 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is primarily the GABAergic system . By modulating the benzodiazepine receptor, this compound can influence the action of GABA, a major inhibitory neurotransmitter in the central nervous system . This can lead to downstream effects such as sedation, muscle relaxation, and anticonvulsant activity .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL’s action include the modulation of GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in sedative, anxiolytic, muscle-relaxant, and anticonvulsant effects .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL . For example, the presence of other drugs that also act on the GABAergic system could potentiate the effects of this compound .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWGVDWUQJTHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696310 | |
Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL | |
CAS RN |
32337-93-2 | |
Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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